1-Benzyl-3-methylpiperidin-4-amine chemical properties
1-Benzyl-3-methylpiperidin-4-amine chemical properties
An In-Depth Technical Guide to the Chemical Properties of 1-Benzyl-3-methylpiperidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and pharmaceutical development, piperidine derivatives represent a cornerstone scaffold for the design of novel therapeutic agents. Their prevalence in a vast array of biologically active compounds underscores their importance. This technical guide focuses on a specific, highly versatile intermediate: 1-Benzyl-3-methylpiperidin-4-amine . This molecule, characterized by its unique substitution pattern on the piperidine ring, serves as a critical building block in the synthesis of complex pharmaceutical compounds, particularly those targeting the central nervous system (CNS).[1][2]
The strategic placement of a benzyl group at the nitrogen, a methyl group at the 3-position, and an amine at the 4-position imparts a combination of lipophilicity, stereochemical complexity, and reactive potential. These features allow for extensive chemical modification, enabling researchers to fine-tune pharmacokinetic and pharmacodynamic properties in the development of new drug candidates.[1] This guide offers a comprehensive exploration of its chemical properties, synthesis, characterization, and applications, providing field-proven insights for professionals in drug discovery and chemical research.
Molecular Structure and Physicochemical Properties
The foundational characteristics of 1-Benzyl-3-methylpiperidin-4-amine are dictated by its distinct structural components: a saturated heterocyclic piperidine ring, a lipophilic N-benzyl group, a methyl substituent, and a primary amine functionality.
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Piperidine Ring : This six-membered nitrogen-containing heterocycle is a privileged scaffold in medicinal chemistry, known for enhancing the bioactivity and bioavailability of drug molecules.[1]
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N-Benzyl Group : The benzyl substituent significantly increases the molecule's lipophilicity, which can improve its ability to cross cellular membranes, including the blood-brain barrier. This is a crucial factor for CNS-active agents.[1]
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3-Methyl Group : The methyl group introduces a chiral center, allowing for the synthesis of specific stereoisomers. This is critical in drug design, as different enantiomers or diastereomers can exhibit vastly different pharmacological activities and safety profiles.
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4-Amine Group : The primary amine is a key reactive handle. Its basicity allows for salt formation, which can enhance stability and aqueous solubility, while its nucleophilicity makes it a prime site for further chemical elaboration to build more complex molecules.[1]
Caption: Chemical structure of 1-Benzyl-3-methylpiperidin-4-amine.
Physicochemical Data Summary
The following table summarizes the core physicochemical properties of 1-Benzyl-3-methylpiperidin-4-amine and its common precursor.
| Property | 1-Benzyl-3-methylpiperidin-4-amine | 1-Benzyl-3-methylpiperidin-4-one (Precursor) |
| Molecular Formula | C₁₃H₂₀N₂ | C₁₃H₁₇NO |
| Molecular Weight | 204.31 g/mol | 203.29 g/mol [3] |
| CAS Number | Data not available | 34737-89-8[3] |
| Appearance | Likely an oil or low-melting solid | Yellow oil[4] |
| Boiling Point | Not specified | 99°C at 0.05 mmHg[3] |
| MDL Number | MFCD09608002 | MFCD00044806[3] |
Synthesis and Reactivity
The most common and logical synthetic route to 1-Benzyl-3-methylpiperidin-4-amine is through the reductive amination of its corresponding ketone precursor, 1-benzyl-3-methyl-4-piperidone. This two-step conceptual approach is widely adopted in organic synthesis for its efficiency and control.
Step 1: Synthesis of 1-Benzyl-3-methyl-4-piperidone
The synthesis of the piperidone intermediate is a critical first step. One established method involves the Dieckmann condensation or related cyclization reactions. For instance, starting materials like benzylamine, methyl methacrylate, and methyl acrylate can be used to construct the piperidine ring through a series of addition and condensation reactions.[2] A more direct laboratory-scale synthesis involves the methylation of 1-benzylpiperidin-4-one.[4]
Experimental Protocol: α-Methylation of N-Benzyl-4-piperidone [4]
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A solution of 1-benzylpiperidin-4-one (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise to a suspension of sodium hydride (NaH, 1.2-1.5 eq) in THF at 0 °C. The causality here is the deprotonation of the α-carbon to the ketone by a strong, non-nucleophilic base to form an enolate.
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The mixture is stirred at 0 °C for 30 minutes to ensure complete enolate formation.
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Methyl iodide (CH₃I, 1.5 eq) is added to the reaction mixture, which is then warmed to 60 °C and stirred overnight. The enolate acts as a nucleophile, attacking the electrophilic methyl iodide in an Sₙ2 reaction to form the C-C bond.
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After cooling, the reaction is quenched with water and extracted with ethyl acetate.
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The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
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The crude product is purified by silica gel column chromatography to yield 1-benzyl-3-methylpiperidin-4-one.[4]
Step 2: Reductive Amination to 1-Benzyl-3-methylpiperidin-4-amine
With the ketone in hand, the conversion to the primary amine is achieved via reductive amination. This process involves the formation of an intermediate imine or enamine, which is then reduced in situ to the desired amine.
Experimental Protocol: Reductive Amination
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To a solution of 1-benzyl-3-methyl-4-piperidone (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol) and a reducing agent.
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Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). These reagents are selected for their mildness and high selectivity in reducing the iminium ion intermediate over the initial ketone.
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The reaction is stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC).
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Upon completion, the reaction is quenched with an aqueous basic solution (e.g., sodium bicarbonate) and extracted with an organic solvent.
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The organic layer is dried, concentrated, and the resulting crude amine is purified, typically by column chromatography.
Caption: Synthetic workflow for 1-Benzyl-3-methylpiperidin-4-amine.
Spectroscopic Characterization
Structural elucidation and confirmation of 1-Benzyl-3-methylpiperidin-4-amine rely on a combination of standard spectroscopic techniques. The data presented here are predicted based on known spectral data of analogous structures.[4][5][6]
| Technique | Predicted Key Data Points for 1-Benzyl-3-methylpiperidin-4-amine |
| ¹H NMR | δ 7.20-7.40 ppm (m, 5H): Aromatic protons of the benzyl group. δ ~3.5 ppm (s, 2H): Methylene protons of the benzyl group (N-CH₂-Ph). δ 1.5-3.0 ppm (m, ~8H): Protons of the piperidine ring, with complex splitting patterns due to stereochemistry. δ ~1.5 ppm (br s, 2H): Protons of the primary amine (-NH₂). δ ~0.9 ppm (d, 3H): Protons of the methyl group at the 3-position. |
| ¹³C NMR | δ ~138 ppm: Quaternary aromatic carbon of the benzyl group. δ ~127-129 ppm: Aromatic CH carbons of the benzyl group. δ ~63 ppm: Methylene carbon of the benzyl group (N-CH₂-Ph). δ ~45-60 ppm: Carbons of the piperidine ring. δ ~15-20 ppm: Methyl carbon. |
| Mass Spec (MS) | Molecular Ion (M⁺): m/z = 204. Key Fragments: m/z = 91 (tropylium ion, [C₇H₇]⁺), indicating the presence of a benzyl group. Loss of the benzyl group (M-91) is also a common fragmentation pathway. |
| Infrared (IR) | ~3300-3400 cm⁻¹ (two bands): N-H stretching of the primary amine. ~3030 cm⁻¹: Aromatic C-H stretching. ~2850-2950 cm⁻¹: Aliphatic C-H stretching. ~1600, 1495, 1450 cm⁻¹: C=C stretching of the aromatic ring. |
Applications in Research and Drug Development
1-Benzyl-3-methylpiperidin-4-amine is not typically an end-product but rather a high-value intermediate. Its utility stems from the ability to further functionalize the primary amine.
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Versatile Synthetic Intermediate : The amine group can be acylated, alkylated, or used in reductive amination with other carbonyl compounds to build a diverse library of molecules. This flexibility is paramount in structure-activity relationship (SAR) studies.
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CNS Drug Discovery : The core piperidine scaffold is found in numerous CNS-active drugs. The precursor, 1-Benzyl-3-methyl-4-piperidone, is a known intermediate in the synthesis of potent analgesics and tranquilizers. Derivatives of 1-benzylpiperidine are explored as inhibitors of acetylcholinesterase and serotonin transporters for potential Alzheimer's disease treatment.
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Improved Pharmacological Properties : The benzyl and methyl groups provide favorable characteristics, such as enhanced lipid solubility for better membrane permeability and the potential for selective receptor binding.[1] For example, related structures are key starting materials for synthesizing complex molecules like the JAK inhibitor tofacitinib.[7]
Safety, Handling, and Storage
While specific safety data for 1-Benzyl-3-methylpiperidin-4-amine is limited, information can be extrapolated from its ketone precursor and related amine compounds.[8][9] It should be handled with the care appropriate for a novel research chemical.
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Hazard Classification : The precursor is classified as harmful if swallowed and causes severe skin burns and eye damage.[8][9] Amines are often corrosive and respiratory irritants.
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Personal Protective Equipment (PPE) : Always use in a well-ventilated area or a chemical fume hood. Wear appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles or a face shield.[8]
-
A lab coat.
-
-
First-Aid Measures :
-
If inhaled : Move the person to fresh air. If not breathing, give artificial respiration.[10]
-
In case of skin contact : Immediately wash off with soap and plenty of water.[10]
-
In case of eye contact : Rinse thoroughly with plenty of water for at least 15 minutes.[10]
-
If swallowed : Do NOT induce vomiting. Rinse mouth with water and consult a physician.[9][10]
-
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] Store locked up.[8][9]
-
Fire-Fighting Measures : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[10] Special hazards include the emission of nitrogen oxides (NOx) and carbon oxides upon combustion.[10]
Conclusion
1-Benzyl-3-methylpiperidin-4-amine stands out as a strategically designed chemical intermediate with significant value in pharmaceutical research. Its combination of a privileged piperidine core, lipophilic benzyl group, and a reactive amine functionality makes it an ideal starting point for the synthesis of novel and diverse molecular entities. A thorough understanding of its chemical properties, synthetic pathways, and handling requirements is essential for researchers aiming to leverage this versatile building block in the quest for next-generation therapeutics. As drug discovery continues to evolve, the importance of such well-characterized and adaptable intermediates will only continue to grow.
References
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Srini Chem. (n.d.). Chemical Properties and Advantages of 1-Benzyl-4-methyl-3-(methylamino)piperidine Dihydrochloride in Pharmaceutical Manufacturing. Retrieved from [Link]
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PubChem. (n.d.). 1-benzyl-N,4-dimethylpiperidin-3-amine. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 1-Benzyl-4-piperidylamine. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). Convenient synthesis of trans -3-amino-1-benzylpiperidin-4-ols using regiospecific cleavage of 1-benzyl-3,4-epoxypiperidine with diisobutylaluminum amides (DIBAL-NR 1 R 2 ). Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 4-(benzyl)amino piperidine. Retrieved from [Link]
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PubChem. (n.d.). (3R)-1-benzylpiperidin-3-amine. National Center for Biotechnology Information. Retrieved from [Link]
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PubMed Central. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information Iridium/Graphene Nanostructured Catalyst for the N- Alkylation of Amines to Synthesize Nitrogen-containin. Retrieved from [Link]
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Defense Technical Information Center. (n.d.). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Retrieved from [Link]
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Global Substance Registration System. (n.d.). 1-BENZYL-N-METHYL-4-METHYLPIPERIDIN-3-AMINE DIHYDROCHLORIDE, CIS-. Retrieved from [Link]
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PubMed Central. (n.d.). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Retrieved from [Link]
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